molecular formula C10H9F3O B13591707 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol

2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol

Cat. No.: B13591707
M. Wt: 202.17 g/mol
InChI Key: WCQSKAAKFYSLBT-UHFFFAOYSA-N
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Description

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the introduction of the trifluoromethyl group into the phenyl ring, followed by the formation of the prop-2-en-1-ol moiety. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate alkyne under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Formation of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-one.

    Reduction: Formation of 2-[4-(trifluoromethyl)phenyl]propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is largely dependent on its chemical structure. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The overall mechanism involves modulation of molecular pathways through these interactions, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(trifluoromethyl)phenyl]ethanol
  • 2-[4-(trifluoromethyl)phenyl]propan-1-ol
  • 4-(trifluoromethyl)benzaldehyde

Uniqueness

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to the presence of both the trifluoromethyl group and the prop-2-en-1-ol moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, while the prop-2-en-1-ol moiety provides a versatile functional group for further chemical modifications.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H9F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,1,6H2

InChI Key

WCQSKAAKFYSLBT-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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